molecular formula C15H18N2O2 B12447435 (3-Benzyloxy-4-methoxy-benzyl)-hydrazine CAS No. 887594-05-0

(3-Benzyloxy-4-methoxy-benzyl)-hydrazine

Cat. No.: B12447435
CAS No.: 887594-05-0
M. Wt: 258.32 g/mol
InChI Key: CQGGYJVZDANBIG-UHFFFAOYSA-N
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Description

(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine typically involves the reaction of (3-Benzyloxy-4-methoxy-benzyl)-chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyloxy-4-methoxy-benzyl)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(3-Benzyloxy-4-methoxy-benzyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Benzyloxy-4-methoxy-benzyl)-triphenyl-phosphonium chloride: A related compound with a triphenyl-phosphonium group instead of a hydrazine group.

    (3-Benzyloxy-4-methoxy-benzyl)-piperazine: Contains a piperazine ring instead of a hydrazine group.

Uniqueness

(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

887594-05-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)methylhydrazine

InChI

InChI=1S/C15H18N2O2/c1-18-14-8-7-13(10-17-16)9-15(14)19-11-12-5-3-2-4-6-12/h2-9,17H,10-11,16H2,1H3

InChI Key

CQGGYJVZDANBIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)OCC2=CC=CC=C2

Origin of Product

United States

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